

Pharmacokinetics and pharmacodynamics of Eclitasertib in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025



Eclitasertib: A Preclinical Review of a Novel RIPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eclitasertib (also known as SAR443122 and DNL758) is an orally bioavailable, small-molecule inhibitor of the Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2] Developed through a collaboration between Denali Therapeutics and Sanofi, Eclitasertib is engineered to be peripherally restricted, limiting its penetration into the central nervous system. [3] This targeted approach aims to leverage the therapeutic potential of RIPK1 inhibition for systemic inflammatory and autoimmune diseases while minimizing potential neurological side effects.[2][3] Preclinical evidence suggests that by targeting RIPK1, Eclitasertib can modulate key pathways involved in inflammation and programmed cell death, making it a promising candidate for conditions such as ulcerative colitis, rheumatoid arthritis, and psoriasis.[1][2] This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of Eclitasertib.

Mechanism of Action: Targeting the RIPK1 Signaling Pathway





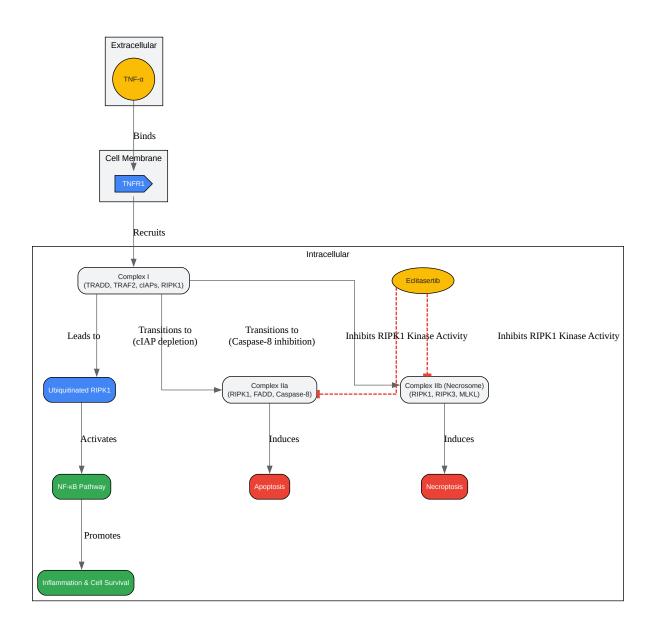


Eclitasertib exerts its therapeutic effect by selectively inhibiting the kinase activity of RIPK1.[4] RIPK1 is a critical signaling protein in the tumor necrosis factor (TNF) receptor pathway, acting as a key regulator of inflammation and cell death.[2] Upon activation by stimuli such as TNF-α, RIPK1 can trigger a cascade of downstream events leading to either cell survival and inflammation via the NF-κB pathway or programmed cell death through apoptosis or necroptosis.

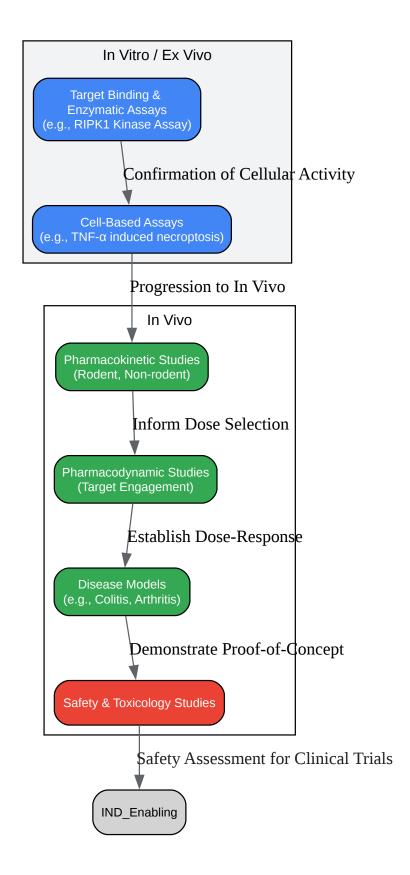
The kinase activity of RIPK1 is essential for the induction of necroptosis, a form of programmed necrosis that results in the release of cellular contents and subsequent inflammation. By inhibiting this kinase function, **Eclitasertib** is designed to block the necroptotic pathway and suppress the production of pro-inflammatory cytokines.[4]

Below is a diagram illustrating the central role of RIPK1 in cellular signaling and the proposed mechanism of action for **Eclitasertib**.









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- To cite this document: BenchChem. [Pharmacokinetics and pharmacodynamics of Eclitasertib in preclinical models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8217943#pharmacokinetics-and-pharmacodynamics-of-eclitasertib-in-preclinical-models]

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